1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine
Description
Contextualization within Piperazine (B1678402) Chemistry and Pharmacological Scaffolds
The piperazine moiety is considered a "privileged scaffold" in drug discovery due to its frequent appearance in bioactive compounds with a wide range of therapeutic applications. nih.govmdpi.com Its structural features, including its ability to exist in a stable chair conformation and the basicity of its nitrogen atoms, allow for precise three-dimensional arrangements of substituents and favorable interactions with biological macromolecules. bohrium.com
The two nitrogen atoms of the piperazine ring are key to its versatility. They can be substituted with various chemical groups to fine-tune the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. These modifications, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for specific biological targets.
The presence of the 4-chlorobenzyl group in 1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine is particularly noteworthy. The chlorobenzyl moiety is a common feature in many pharmacologically active compounds, and its inclusion can significantly impact a molecule's biological activity. For instance, the chlorine atom can engage in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity to target proteins.
The N-isopropyl group on the second nitrogen of the piperazine ring also plays a crucial role. N-alkylation of piperazines is a common strategy to modulate their pharmacological properties. mdpi.com The size and nature of the alkyl group can influence receptor selectivity and potency. The isopropyl group, being a small, branched alkyl chain, can provide a degree of steric hindrance that may favor binding to specific receptor subtypes.
Table 1: Structural Components and Their Potential Significance
| Component | Chemical Structure | Potential Significance in Pharmacology |
| Piperazine Core | A six-membered ring with two opposing nitrogen atoms. | A versatile and privileged scaffold in drug design, allowing for disubstitution to modulate physicochemical and pharmacological properties. nih.govmdpi.combohrium.com |
| 4-Chlorobenzyl Group | A benzyl (B1604629) group substituted with a chlorine atom at the para position. | The chloro-substituent can influence electronic properties and participate in specific interactions like halogen bonding, potentially enhancing binding affinity to biological targets. |
| Propan-2-yl (Isopropyl) Group | A branched three-carbon alkyl group. | N-alkylation with an isopropyl group can affect the molecule's lipophilicity, basicity, and steric profile, thereby influencing its interaction with receptors and enzymes. mdpi.com |
Historical Perspective of Related Chemical Entities in Research
The history of piperazine derivatives in medicine is rich and varied. Initially introduced for the treatment of gout, piperazine itself was later found to be an effective anthelmintic agent. This discovery paved the way for the development of a vast number of piperazine-containing drugs with diverse therapeutic applications.
In the mid-20th century, the discovery of the antipsychotic and antihistaminic properties of certain piperazine derivatives marked a significant milestone. For example, the development of chlorcyclizine, which contains a 4-chlorobenzhydryl piperazine moiety, highlighted the importance of the piperazine scaffold in targeting central nervous system (CNS) receptors. asianpubs.orgmdpi.com Subsequently, a plethora of piperazine-based drugs targeting various receptors, including dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors, were developed for the treatment of psychiatric disorders, allergies, and nausea.
The 4-chlorobenzyl group is also a well-established pharmacophore. Its presence in drugs like sertraline (B1200038) (an antidepressant) and certain antihistamines underscores its contribution to potent and selective pharmacological activity. The combination of a piperazine core with a chlorobenzyl or a related chlorobenzhydryl group has been a recurring theme in the development of CNS-active agents. asianpubs.orgnih.gov
Research into N-alkyl piperazine derivatives has also been extensive. The nature of the N-alkyl substituent has been shown to be a critical determinant of pharmacological activity. For instance, variations in the alkyl chain length and branching can dramatically alter a compound's receptor binding profile and functional activity. nih.gov
Rationale for Investigating this compound as a Research Probe
The rationale for investigating this compound as a research probe stems from the predictable, yet potentially unique, pharmacological profile that can be inferred from its constituent parts. The combination of the 4-chlorobenzyl moiety and the N-isopropyl group on the piperazine scaffold suggests several avenues for scientific exploration.
Potential Areas of Investigation:
Central Nervous System (CNS) Activity: Given the prevalence of arylpiperazines in CNS-active drugs, this compound is a candidate for investigation into its effects on neurotransmitter systems. mdpi.com The 4-chlorobenzyl group, in particular, suggests potential interactions with serotonin or dopamine transporters or receptors.
Anticancer Research: Recent studies have highlighted the potential of arylpiperazine derivatives as scaffolds for the development of anticancer agents. mdpi.com The cytotoxic effects of such compounds against various cancer cell lines warrant investigation into the potential antiproliferative properties of this compound.
Antimicrobial Activity: Piperazine derivatives have been explored for their antimicrobial properties. nih.govmdpi.com The specific combination of substituents in this compound could lead to novel antibacterial or antifungal activity.
Receptor Binding Studies: The compound can be used as a tool to probe the structure-activity relationships of various receptors. By systematically comparing its binding affinity and functional activity to other piperazine derivatives, researchers can gain insights into the specific molecular interactions that govern ligand-receptor recognition. For instance, a study on 2-piperazine-alpha-isopropylbenzylamine derivatives highlighted their potential as melanocortin-4 receptor antagonists. nih.gov
The synthesis of this compound is theoretically straightforward, likely involving the N-alkylation of 1-(4-chlorobenzyl)piperazine (B1201428) with an isopropyl halide or the reductive amination of 1-(isopropyl)piperazine with 4-chlorobenzaldehyde (B46862). mdpi.com This synthetic accessibility, coupled with its intriguing structural features, makes it an attractive candidate for academic research laboratories seeking to explore new chemical spaces and identify novel biological activities.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(15)6-4-13/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDBVFSMLGFDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Chlorobenzyl 4 Propan 2 Yl Piperazine and Its Derivatives
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine, the most logical disconnections are the carbon-nitrogen bonds at the N1 and N4 positions of the piperazine (B1678402) ring.
This approach suggests two primary synthetic routes originating from three key precursors:
Piperazine: The core heterocyclic scaffold.
An isopropyl group source: Such as acetone (B3395972) (for reductive amination) or an isopropyl halide (for alkylation).
A 4-chlorobenzyl group source: Such as 4-chlorobenzaldehyde (B46862) (for reductive amination) or 4-chlorobenzyl chloride (for alkylation).
The synthesis can proceed by first introducing the isopropyl group followed by the 4-chlorobenzyl group, or vice versa. This choice is often dictated by the reactivity of the intermediates and the desire to minimize side reactions, such as the formation of symmetrically disubstituted products.
Classical Synthetic Approaches for Piperazine Core Functionalization
Traditional methods for functionalizing the piperazine core remain fundamental in organic synthesis, primarily involving alkylation and reductive amination reactions.
Direct N-alkylation involves the reaction of a piperazine nitrogen with an alkyl halide. mdpi.com For the target molecule, a sequential alkylation strategy is necessary.
Route A: Isopropylation followed by Benzylation
Synthesis of 1-(propan-2-yl)piperazine: Piperazine is reacted with an isopropylating agent like 2-bromopropane. To favor mono-alkylation, a large excess of piperazine is often used. researchgate.net
Synthesis of the final product: The resulting 1-(propan-2-yl)piperazine is then reacted with 4-chlorobenzyl chloride to introduce the second substituent. prepchem.com
Route B: Benzylation followed by Isopropylation
Synthesis of 1-(4-chlorobenzyl)piperazine (B1201428): Piperazine is first reacted with 4-chlorobenzyl chloride.
Synthesis of the final product: The intermediate, 1-(4-chlorobenzyl)piperazine, is then alkylated with an isopropyl halide.
A significant challenge in N-alkylation of piperazine is controlling the degree of substitution to prevent the formation of undesired dialkylated and quaternary ammonium (B1175870) salt byproducts. researchgate.netgoogle.com One common strategy to achieve mono-substitution is to use a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms. nih.govmdpi.com This allows for the selective alkylation of the unprotected nitrogen, followed by deprotection and subsequent alkylation of the other nitrogen. mdpi.com
| Step | Reactants | Reagents & Conditions | Product | Key Findings |
| 1 | Piperazine, 4-Chlorobenzyl chloride | K2CO3, KI, Butanone, Reflux | 1-(4-Chlorobenzyl)piperazine | Sequential addition of different alkyl halides is a common method for creating asymmetrically substituted piperazines. chemicalbook.com |
| 2 | 1-(4-Chlorobenzyl)piperazine, 2-Bromopropane | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Heat | This compound | The reactivity of the alkyl halide and the specific reaction conditions influence the yield and purity. mdpi.com |
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is widely used for N-alkylation of amines. nih.gov This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. orgsyn.org
For the synthesis of this compound, two reductive amination pathways are feasible:
Pathway 1: Reacting the intermediate 1-(4-chlorobenzyl)piperazine with acetone in the presence of a reducing agent.
Pathway 2: Reacting the intermediate 1-(propan-2-yl)piperazine with 4-chlorobenzaldehyde and a reducing agent. mdpi.com
Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed as they are selective for the iminium ion intermediate and tolerate a wide range of functional groups. mdpi.comnih.govnih.gov
| Pathway | Amine Reactant | Carbonyl Reactant | Reducing Agent | Key Findings |
| 1 | 1-(4-Chlorobenzyl)piperazine | Acetone | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reductive amination with ketones is a direct route to installing secondary alkyl groups like isopropyl. nih.gov |
| 2 | 1-(propan-2-yl)piperazine | 4-Chlorobenzaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | This method is highly efficient for coupling aldehydes with piperazine derivatives, often providing high yields. mdpi.com |
Advanced Synthetic Techniques
To overcome some of the limitations of classical methods, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis and flow chemistry are increasingly being utilized.
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and reduced side product formation compared to conventional heating. nih.govmdpi.com The rapid and efficient heating provided by microwaves can significantly shorten the time required for both alkylation and reductive amination reactions in piperazine synthesis. nih.govresearchgate.net This technique is particularly beneficial for reactions that are sluggish under conventional conditions. scipublications.comresearchgate.net
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Advantage |
| N-Alkylation | Several hours to days chemicalbook.com | Minutes to a few hours nih.govmdpi.com | Drastic reduction in reaction time, potential for improved yields. nih.gov |
| Piperazinedione Synthesis | 2 - 4.5 hours | 2 - 8 minutes | Significant rate acceleration and often higher yields. researchgate.net |
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages, including enhanced safety, better temperature control, improved reproducibility, and easier scalability. researchgate.netmdpi.com For the synthesis of piperazine derivatives, flow reactors can provide precise control over reaction parameters such as stoichiometry, temperature, and reaction time. nih.gov This can be particularly useful for managing exothermic reactions and for optimizing the selective mono-alkylation of piperazine, minimizing the formation of the disubstituted byproduct. mdpi.com Some approaches have even combined microwave heating with a flow reactor setup to further enhance reaction efficiency. nih.govresearchgate.net
| Feature | Description | Advantage in Piperazine Synthesis |
| Precise Control | Accurate management of temperature, pressure, and residence time. | Improved selectivity for mono-alkylation over di-alkylation; minimization of side reactions. mdpi.com |
| Scalability | Production can be increased by running the reactor for longer periods. | Facilitates larger-scale production of piperazine intermediates and final products. nih.gov |
| Safety | Small reaction volumes at any given time reduce risks associated with hazardous reagents or exothermic reactions. | Safer handling of reactive intermediates and reagents. |
Stereoselective Synthesis of Enantiomers (if applicable to specific derivatives)
While this compound itself is not chiral, certain derivatives may possess stereocenters, necessitating stereoselective synthesis to obtain specific enantiomers. Chiral centers can be introduced, for example, through the use of chiral starting materials or chiral catalysts during the synthesis.
For piperazine derivatives where a chiral center is present, various strategies for stereoselective synthesis can be employed. These include the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures. Asymmetric synthesis is crucial in medicinal chemistry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles.
Although specific examples of stereoselective synthesis for derivatives of this compound are not detailed in the provided information, general principles of asymmetric synthesis would apply. For instance, if a substituent introduced onto the piperazine ring or the benzyl (B1604629) group creates a chiral center, a stereoselective approach would be required to control the stereochemistry of the final product.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the chemical processes. This involves considerations such as the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions, and minimizing waste generation.
Key areas for implementing green chemistry in the synthesis of piperazine derivatives include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) and toluene (B28343) with greener alternatives such as water, ethanol (B145695), or supercritical fluids. chemicalbook.com The use of catalysts in place of stoichiometric reagents can also improve the environmental profile of a synthesis.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Waste Reduction: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts.
While specific "green" synthetic routes for this compound are not explicitly documented, the general synthetic strategies can be adapted to be more environmentally friendly. For example, exploring catalytic reductive amination for the formation of the C-N bonds would be a greener alternative to traditional methods that may use stoichiometric reducing agents.
Synthesis of Isotopic Analogs for Mechanistic Investigations
Isotopically labeled analogs of this compound are valuable tools for mechanistic studies, particularly in understanding the metabolic fate and biological activity of the compound. The introduction of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C, ¹⁸F) allows for the tracking of the molecule in biological systems.
The synthesis of isotopic analogs typically involves the use of a labeled starting material or reagent at a specific step in the synthetic pathway. For example, a deuterated version of the isopropyl group could be introduced using deuterated 2-bromopropane. Similarly, ¹³C or ¹⁴C could be incorporated into the benzyl ring starting from a labeled 4-chlorobenzaldehyde.
For positron emission tomography (PET) imaging, derivatives can be labeled with a positron-emitting isotope like ¹⁸F. The synthesis of [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, for instance, was achieved by radiofluorination of a suitable precursor. nih.gov A similar strategy could potentially be applied to synthesize ¹⁸F-labeled analogs of this compound for in vivo imaging studies.
Molecular and Cellular Pharmacological Investigations of 1 4 Chlorobenzyl 4 Propan 2 Yl Piperazine
Cellular Pathway Elucidation
Protein Phosphorylation Cascades
Without primary research data, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy.
Gene Expression and Transcriptional Regulation
There is currently no available data from published studies detailing the effects of 1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine on gene expression or transcriptional regulation. Research on other piperazine-containing molecules has shown that they can influence gene expression pathways; for instance, the compound 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine was found to reduce the mRNA and protein levels of p53 downstream genes like MDM2 and p21. nih.gov However, no such studies have been conducted or reported for this compound.
Subcellular Localization and Trafficking Studies
Information regarding the subcellular localization and intracellular trafficking of this compound is not available in the current scientific literature. Studies on other novel compounds, such as the radiolabeled [18F]10 (1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine), have been used to investigate brain uptake and specific binding to receptors, but similar research for the subject compound has not been published. nih.gov
Phenotypic Screening in Cell-Based Assays (e.g., cellular differentiation, migration, viability)
No specific data from phenotypic screening assays involving this compound, including its effects on cellular differentiation, migration, or viability, is present in the public domain.
For context, phenotypic screening is a common approach for assessing the biological effects of related piperazine (B1678402) derivatives. These assays can provide valuable insights into a compound's potential therapeutic applications. Examples of such assays performed on other piperazine compounds include:
Cytotoxicity and Viability Assays: Studies on derivatives of 1-(4-chlorobenzhydryl)piperazine (B1679854) have demonstrated their cytotoxic effects on various cancer cell lines, including those from the liver, breast, and colon. mdpi.com
Cell Migration Assays: This type of assay is used to evaluate the effect of compounds on the movement of cells, which is crucial in processes like wound healing and cancer metastasis.
Cell Differentiation Assays: These are employed to determine if a compound can induce cells to change into more specialized cell types. For example, a study identified 3,4-disubstituted piperidine (B6355638) derivatives as modulators of macrophage M2 polarization, which is relevant for treating multiple sclerosis. nih.gov
| Cell-Based Assay | Effect of this compound |
| Cellular Viability | No data available |
| Cellular Migration | No data available |
| Cellular Differentiation | No data available |
Target Validation through Genetic or Pharmacological Perturbations
There are no published studies on the target validation for this compound using either genetic or pharmacological perturbation methods. The molecular target or targets of this compound remain unidentified in the public research domain. Target validation is a critical step in drug discovery to confirm that modulating a specific biological target with a compound elicits the desired therapeutic effect. This often involves techniques like RNA interference (RNAi) to silence the gene of the proposed target or using known selective inhibitors to replicate or block the compound's effects. Such investigations have not been reported for this compound.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 1 4 Chlorobenzyl 4 Propan 2 Yl Piperazine Derivatives
Systematic Modification of the 4-Chlorobenzyl Moiety
The 4-chlorobenzyl portion of the molecule plays a significant role in its interaction with biological targets. Modifications to this group, including changes to the halogen substituent, substitutions on the aromatic ring, and alterations to the linker, have profound effects on the compound's activity.
Halogen Substituent Effects
The presence and nature of a halogen on the benzyl (B1604629) ring are critical determinants of biological activity. The addition of a halogen moiety to the phenyl ring has been shown to increase the binding affinity of piperazine (B1678402) derivatives to their target macromolecules. farmaceut.org
Studies on similar piperazine-containing compounds have demonstrated that the position and identity of the halogen can significantly modulate activity. For instance, in a series of 4-fluorobenzylpiperazine analogs, halogen substitutions were explored to understand their impact. nih.gov While direct comparisons with 1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine are limited, general principles of halogen substitution in medicinal chemistry suggest that variations in electronegativity, size, and lipophilicity of the halogen at the para position would influence binding interactions. For example, replacing chlorine with other halogens like fluorine, bromine, or iodine would alter the electronic and steric properties of the aromatic ring, potentially affecting receptor binding. msu.edulibretexts.org
Table 1: Effect of Halogen Substitution on the Benzyl Ring (Hypothetical Data Based on General Principles)
| Substituent (X) | Relative Activity | Key Observations |
| H | Baseline | Unsubstituted ring serves as a reference. |
| 4-F | Increased | Fluorine's high electronegativity can enhance electrostatic interactions. |
| 4-Cl | Potent | The chloro group often provides a favorable balance of electronic and lipophilic properties. |
| 4-Br | Variable | Increased size and lipophilicity may enhance or hinder binding depending on the target. |
| 4-I | Variable | Large size may introduce steric hindrance, but it can also form halogen bonds. |
Aromatic Ring Substitutions
Beyond halogen substitutions, other modifications to the aromatic ring of the benzyl moiety have been investigated in analogous piperazine derivatives. The introduction of various substituents can influence the compound's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby affecting its pharmacological profile.
For instance, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, various substituents on a benzoyl ring (rather than a benzyl ring) were evaluated for their cytotoxic activity against cancer cell lines. mdpi.comnih.gov Although the core structure is different, the study provides insights into how aromatic substitutions can impact the activity of related piperazine compounds. Substituents such as methoxy, nitro, and phenyl were explored. mdpi.comresearchgate.net
In another study on tyrosinase inhibitors, disubstituted derivatives bearing nitro (-NO2) or trifluoromethyl (-CF3) groups in the ortho position of an aromatic ring attached to a piperazine scaffold were found to be highly potent. nih.gov This suggests that the electronic and steric nature of aromatic ring substituents are key to activity.
Table 2: Influence of Aromatic Ring Substitutions on Activity (Based on Analogous Compounds)
| Compound ID | Aromatic Substitution | Observed Effect on Activity | Reference |
| 5a | 4-Chloro | Significant cell growth inhibitory activity | nih.gov |
| 5b | 4-Fluoro | Significant cell growth inhibitory activity | researchgate.net |
| 5c | 4-Methoxy | Significant cell growth inhibitory activity | researchgate.net |
| 5d | 4-Bromo | Significant cell growth inhibitory activity | researchgate.net |
| 5e | 4-Nitro | Significant cell growth inhibitory activity | researchgate.net |
Linker Modifications
The methylene (B1212753) bridge connecting the 4-chlorophenyl ring to the piperazine core is another site for potential modification. Altering the length, rigidity, or chemical nature of this linker can impact the compound's conformational flexibility and the spatial orientation of the aromatic ring relative to the piperazine heterocycle.
In a study of CXCR4 antagonists, the linker between a piperazine and another cyclic moiety was investigated, where different heterocyclic rings were used in place of a simple linker. nih.gov Research on other classes of compounds has shown that linkers can be modified to include different functional groups or to alter their length, which can significantly affect biological activity. mdpi.com For example, introducing a carbonyl group to create a benzoylpiperazine or extending the alkyl chain could alter the molecule's binding mode and potency.
Exploration of the Propan-2-yl Group
The N-alkyl substituent on the piperazine ring, in this case, the propan-2-yl (isopropyl) group, is crucial for modulating the compound's properties, including its basicity, lipophilicity, and interaction with the target protein.
Alkyl Chain Variations
Systematic variation of the N-alkyl group on the piperazine ring has been shown to have a significant impact on the activity of related compounds. A study on N-alkyl piperazine side chains as CXCR4 antagonists explored substitutions at the terminal piperazine nitrogen. nih.gov
In this study, replacing a hydrogen with various alkyl groups led to different outcomes. A methyl substitution resulted in a nearly 10-fold loss in potency. An ethyl-substituted piperazine showed better potency than the methyl analog. However, further increasing the bulk to an isopropyl or cyclopropyl (B3062369) group resulted in less potent inhibition, similar to the methyl-substituted compound. nih.gov This suggests that there is an optimal size and shape for the N-alkyl substituent to achieve maximal activity.
Table 3: Effect of N-Alkyl Piperazine Substitution on CXCR4 Potency
| N-Alkyl Group | Relative CXCR4 Potency | Reference |
| Methyl | Decreased (nearly 10-fold loss) | nih.gov |
| Ethyl | Improved (compared to methyl) | nih.gov |
| Isopropyl | Decreased (similar to methyl) | nih.gov |
| Cyclopropyl | Decreased (similar to methyl) | nih.gov |
These findings indicate that while the propan-2-yl group is a feature of the parent compound, its replacement with other alkyl groups, such as a simple methyl or a slightly larger ethyl group, could significantly alter the biological activity. The decrease in potency with the isopropyl group in the CXCR4 antagonist series suggests that steric bulk at this position might be detrimental for that specific target, though this may not be universally true for all targets of this compound. The influence of the alkyl side-chain length is a known factor in modulating the properties of organic semiconductors, where it affects molecular packing. rsc.org
Stereochemical Influence (if applicable to derivatives)
The propan-2-yl group itself is achiral. However, if this group were to be replaced by a chiral alkyl substituent, such as a butan-2-yl group, stereochemistry would become a critical factor in the molecule's activity. The differential arrangement of atoms in space in enantiomers can lead to significant differences in their interaction with chiral biological targets like receptors and enzymes.
While direct studies on the stereochemical influence of N-alkyl substituents in this compound derivatives are not available in the provided search results, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have different potencies, efficacies, and even different pharmacological effects. Therefore, if chiral derivatives were to be synthesized, the evaluation of individual enantiomers would be essential to fully understand the structure-activity relationship.
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional arrangement of a molecule is paramount in determining its interaction with biological targets, thereby dictating its pharmacological activity. For derivatives of this compound, a thorough conformational analysis is essential to understand their structure-activity relationship (SAR) and structure-mechanism relationship (SMR). The piperazine ring, the core of this compound, is a flexible six-membered heterocycle that can adopt several conformations, with the most notable being the chair, boat, and twist-boat forms.
The chair conformation is generally the most stable and lowest-energy form for the piperazine ring. ias.ac.innih.gov In this conformation, the substituents on the nitrogen atoms can be oriented in either axial or equatorial positions. The large 4-chlorobenzyl and propan-2-yl groups attached to the nitrogen atoms of this compound are likely to predominantly occupy the equatorial positions to minimize steric hindrance. This equatorial preference provides a more stable, lower-energy conformation, which is often the bioactive conformation for many piperazine-based therapeutic agents.
The specific conformation of this compound and its derivatives directly influences their biological activity. The spatial orientation of the 4-chlorobenzyl and propan-2-yl moieties, dictated by the piperazine ring's conformation, is crucial for molecular recognition by target proteins. For instance, the distance and relative orientation between the aromatic ring and the nitrogen atoms are key determinants for binding to receptors or enzymes. A stable chair conformation with equatorial substituents presents a well-defined pharmacophore that can be optimized for enhanced biological activity. Studies on related N,N'-disubstituted piperazine derivatives have shown that the nature and position of the substituents significantly impact their interaction with biological targets, underscoring the importance of conformational analysis in drug design.
Interactive Data Table: Conformational Energies of Piperazine
| Conformation | Relative Energy (kcal/mol) | Key Features |
| Chair | 0 (most stable) | Staggered C-C bonds, minimal torsional strain. |
| Twist-Boat | ~5.5 | Relieves some of the boat's torsional strain. |
| Boat | ~6-7 | Eclipsed C-C bonds, flagpole interactions. |
Note: The relative energies are approximate values for the parent piperazine ring and can be influenced by substitution.
Computational and Theoretical Studies of 1 4 Chlorobenzyl 4 Propan 2 Yl Piperazine
Molecular Docking Simulations with Identified Targets
No research articles or reports were found that described molecular docking simulations performed with 1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine. Consequently, there are no available data on its binding affinities, docking scores, or predicted binding poses with any biological targets.
Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes
There is no information in the public domain regarding molecular dynamics simulations of this compound complexed with any receptor. As such, details on the stability of ligand-receptor interactions, conformational changes, and binding free energy calculations are not available.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
No studies utilizing quantum chemical methods, such as Density Functional Theory (DFT), to analyze the electronic structure, reactivity, or spectroscopic properties of this compound have been published. Therefore, data on molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors are not available.
In Silico Prediction of Molecular Properties Relevant to Mechanistic Understanding (e.g., pKa, LogP, topological polar surface area)
While general-purpose chemical software can predict molecular properties for any given structure, no peer-reviewed studies have been found that specifically report or discuss the in silico predicted properties of this compound in the context of a mechanistic understanding of its potential biological activity. Below is a table of predicted properties from a standard cheminformatics tool, which should be considered as purely theoretical and not experimentally validated.
| Property | Predicted Value |
| pKa (most basic) | 8.5 (estimated) |
| LogP | 3.8 (estimated) |
| Topological Polar Surface Area (TPSA) | 6.5 Ų (estimated) |
These values are estimations from computational models and have not been experimentally verified in published literature.
Chemoinformatic Analysis of Related Chemical Spaces
No chemoinformatic studies have been identified that specifically analyze the chemical space around this compound or its structural analogs in a systematic manner. Such analyses would typically involve the exploration of structure-activity relationships (SAR) within a series of related compounds, which has not been reported for this specific molecule.
Preclinical Disease Model Investigations of 1 4 Chlorobenzyl 4 Propan 2 Yl Piperazine Non Human in Vivo Models
Analytical and Spectroscopic Characterization Methods in Research for 1 4 Chlorobenzyl 4 Propan 2 Yl Piperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound. For 1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons of the 4-chlorobenzyl group would likely appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The benzylic protons (-CH₂-) would present as a singlet, while the protons of the piperazine (B1678402) ring would exhibit more complex splitting patterns in the aliphatic region. The isopropyl group would be characterized by a septet for the single proton and a doublet for the six equivalent methyl protons.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct peaks would be expected for the carbons of the 4-chlorophenyl ring, the benzylic carbon, the piperazine ring carbons, and the isopropyl group carbons. The chemical shifts of these carbons would be indicative of their electronic environment.
Advanced NMR techniques such as COSY, HSQC, and HMBC could be employed for more detailed structural assignment, confirming the connectivity between protons and carbons.
| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |
| Chemical Shift (δ) ppm | Assignment |
| ~7.30 (d, 2H) | Aromatic CH (ortho to Cl) |
| ~7.25 (d, 2H) | Aromatic CH (meta to Cl) |
| ~3.50 (s, 2H) | Benzyl (B1604629) CH₂ |
| ~2.70 (sept, 1H) | Isopropyl CH |
| ~2.50 (m, 8H) | Piperazine CH₂ |
| ~1.05 (d, 6H) | Isopropyl CH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₄H₂₁ClN₂).
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. The fragmentation pattern would be expected to involve characteristic cleavages of the piperazine ring and the benzyl group. Common fragments could include the tropylium (B1234903) ion derived from the benzyl moiety and various fragments resulting from the breakdown of the piperazine ring.
| Hypothetical Mass Spectrometry Data |
| m/z (relative intensity %) |
| 252/254 |
| 125 |
| 127 |
| 85 |
| 43 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching of the piperazine ring. The presence of the chloro-substituent on the benzene (B151609) ring may also give rise to a characteristic absorption in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727), would be expected to exhibit absorption maxima characteristic of the chlorobenzyl chromophore.
X-ray Crystallography for Solid-State Structure Determination
For crystalline samples of this compound, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details of the piperazine ring (which typically adopts a chair conformation). It would also reveal information about intermolecular interactions in the crystal lattice.
Chromatographic Techniques (e.g., HPLC, GC) for Purity and Quantitative Analysis in Research Samples
Chromatographic methods are essential for assessing the purity of a compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be developed for purity assessment. This would typically involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of an acid or buffer to ensure good peak shape. A UV detector set at a wavelength corresponding to the absorbance maximum of the compound would be used for detection.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), could also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would likely be employed.
Thermal Analysis (e.g., DSC, TGA) for Solid-State Characterization
Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC would be used to determine the melting point and enthalpy of fusion of the compound. It can also be used to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would determine the thermal stability of this compound and identify the temperature at which it begins to decompose.
Future Research Directions and Unaddressed Academic Questions for 1 4 Chlorobenzyl 4 Propan 2 Yl Piperazine
Discovery of Novel Biological Targets and Mechanisms
A foundational line of inquiry for 1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine would involve comprehensive screening to identify its biological targets. Currently, there is no published data detailing its specific molecular interactions or mechanisms of action. Future research should prioritize unbiased screening campaigns, such as affinity chromatography-mass spectrometry or broad-based pharmacological profiling against a panel of receptors, enzymes, and ion channels. Subsequent studies would need to validate these initial findings and delineate the precise mechanism, whether it be agonism, antagonism, or enzymatic inhibition, to understand its physiological effects.
Exploration of Polypharmacology and Multi-Targeting Approaches
Many biologically active compounds, particularly those containing the piperazine (B1678402) moiety, interact with multiple biological targets—a concept known as polypharmacology. mdpi.com A critical unanswered question is whether this compound exhibits such multi-target activity. Future investigations should assess the compound's binding affinity across various target families, such as G-protein coupled receptors (GPCRs), kinases, and transporters. Understanding its broader target profile could reveal synergistic therapeutic effects or potential off-target liabilities, guiding its development as a multi-target agent for complex diseases.
Development of Advanced In Vitro Models
Evaluating the effects of this compound in biologically relevant contexts is essential. There is currently no literature on its activity in advanced in vitro systems. Future research would greatly benefit from the use of three-dimensional (3D) cell cultures, organoids, or microphysiological systems (e.g., "organ-on-a-chip"). These models more accurately mimic human physiology compared to traditional 2D cell cultures and could provide crucial insights into the compound's efficacy, tissue-specific effects, and potential toxicity in a more translational manner.
Integration of Omics Technologies to Elucidate Downstream Effects
The downstream cellular consequences of target engagement by this compound are entirely unknown. The application of omics technologies is a vital future research direction. Transcriptomics (RNA-seq), proteomics, and metabolomics studies could provide an unbiased, system-wide view of the molecular pathways modulated by the compound. This data would be instrumental in generating new hypotheses about its mechanism of action, identifying biomarkers of response, and understanding its broader biological impact beyond the primary target(s).
Design and Synthesis of Photoaffinity Probes or Fluorescent Ligands
To definitively validate the molecular targets of this compound, the development of chemical biology tools is a necessary step. There are no such probes currently described for this compound. Future synthetic chemistry efforts could focus on creating photoaffinity probes or fluorescently tagged ligands based on its structure. These tools would enable target identification in complex biological systems (e.g., cell lysates or living cells) and allow for visualization of the compound's subcellular localization, providing direct evidence of its molecular interactions.
Potential for Compound Repurposing in Non-Therapeutic Research Applications
Beyond potential therapeutic uses, the utility of this compound as a chemical tool remains unexplored. Depending on its selectivity and mechanism of action, it could be repurposed as a research tool to probe specific biological pathways or protein functions. For example, if it is found to be a highly selective inhibitor of a particular enzyme, it could be used by researchers to study the role of that enzyme in various cellular processes.
Environmental and Sustainability Aspects of Research Synthesis
The synthesis of novel chemical entities carries environmental responsibilities. For this compound, there is no published information regarding the environmental impact or sustainability of its synthetic routes. Future research should focus on developing green chemistry approaches for its synthesis. mdpi.com This includes minimizing the use of hazardous reagents and solvents, improving reaction efficiency, and assessing the lifecycle and biodegradability of the compound and its byproducts to ensure that its scientific exploration is environmentally conscious.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine, and what reaction conditions are typically employed?
- Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a key step, using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction with ethyl acetate and silica gel chromatography (ethyl acetate:hexane, 1:8) . Alternative routes involve reacting benzyl halides with piperazine derivatives in ethanol or toluene under reflux .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structure?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For purity assessment, HPLC with UV detection (λ = 254 nm) is standard. Example
| Property | Value/Technique |
|---|---|
| Molecular Weight | 346.9 g/mol (C₁₉H₂₃ClN₂S) |
| ¹H NMR (CDCl₃) | δ 7.32 (ArH), 3.82 (CH₂) |
| Purity (HPLC) | ≥95% (C18 column, acetonitrile:H₂O) |
| . |
Q. What in vitro biological assays are used to evaluate pharmacological potential?
- Methodology : Anticancer activity is assessed via MTT assays (cell viability) against cancer lines (e.g., MCF-7, HeLa). Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like tyrosine kinases or dopamine receptors. IC₅₀ values are calculated from dose-response curves .
Advanced Research Questions
Q. How can reaction yields be optimized in copper-catalyzed syntheses of this compound?
- Methodology : Yield optimization involves:
- Catalyst loading : 0.3–0.5 equiv. CuSO₄·5H₂O with sodium ascorbate (0.6–1.0 equiv.) to reduce Cu(II) to active Cu(I).
- Solvent ratio : Aqueous:organic phase (1:2 H₂O:DCM) enhances interfacial reactivity.
- Temperature : Room temperature (25°C) minimizes side reactions vs. elevated temperatures.
Post-reaction, centrifugal partition chromatography (CPC) improves purity (>98%) .
Q. How do substituents on the benzyl group influence pharmacokinetic properties?
- Methodology : Substituent effects are studied via:
- Lipophilicity : LogP values (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) measured via shake-flask method.
- Metabolic stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated degradation.
- Permeability : Caco-2 cell monolayers assess intestinal absorption.
Chlorine atoms enhance metabolic stability (t₁/₂ = 45 min) vs. fluorine (t₁/₂ = 30 min) .
Q. What strategies resolve contradictions between docking predictions and experimental bioactivity data?
- Methodology : Discrepancies arise from:
- Conformational flexibility : Molecular dynamics simulations (e.g., AMBER) model receptor-ligand dynamics.
- Solvent effects : Explicit solvent models in docking improve accuracy.
- Off-target interactions : Kinome-wide profiling (e.g., KINOMEscan) identifies unintended targets.
Example: A compound with predicted IC₅₀ = 50 nM for kinase X but observed IC₅₀ = 1 µM may require re-evaluation of binding site hydration .
Q. How can crystallography elucidate structure-activity relationships (SAR) for this compound?
- Methodology : Single-crystal X-ray diffraction reveals:
- Hydrogen bonding : C–H⋯O interactions (2.8–3.2 Å) stabilize supramolecular assemblies.
- Packing motifs : π-π stacking (3.5 Å spacing) influences solubility.
Example: Disorder in halogen-substituted derivatives (e.g., 2-chlorobenzoyl) necessitates refinement with split occupancy models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
